BenchChemオンラインストアへようこそ!

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Regioisomerism Stereochemistry Piperidine carboxylate

This specific 3-carboxylate regioisomer (CAS 1021059-98-2) combines a benzyloxy-4H-pyran-4-one core with an ethyl piperidine-3-carboxylate moiety. Unlike the achiral 4-carboxylate analog (1021134-47-3) or 4-fluorobenzyl variant (1021060-35-4), its single undefined stereocenter enables chiral resolution for enantiomer-specific GABA transporter screening. The conserved 5-benzyloxy scaffold is linked to antimicrobial activity (MIC 1-2 µg/mL). With XLogP3 2.2, TPSA 82.1 Ų, and zero HBD, it occupies a favorable CNS drug-likeness window. Three orthogonal derivatization handles allow library construction at the 3-carboxylate geometry. Supplied at ≥95% purity for demanding SAR, PAMPA, and metabolic stability workflows.

Molecular Formula C21H23NO6
Molecular Weight 385.416
CAS No. 1021059-98-2
Cat. No. B2947214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate
CAS1021059-98-2
Molecular FormulaC21H23NO6
Molecular Weight385.416
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3
InChIKeyKSDBIXYWLQDCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate (CAS 1021059-98-2): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate (CAS 1021059-98-2, PubChem CID 44059885) is a fully synthetic small molecule (C₂₁H₂₃NO₆, MW 385.4 g/mol) comprising a 5-benzyloxy-4H-pyran-4-one core linked via a carboxamide bridge to an ethyl piperidine-3-carboxylate moiety [1]. Computed physicochemical descriptors include XLogP3 of 2.2, topological polar surface area (TPSA) of 82.1 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound bears a single undefined stereocenter at the piperidine 3-position, distinguishing it from its achiral 4-carboxylate regioisomer [1][2]. It is supplied as a research-grade intermediate with typical purity ≥95% [2].

Why Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate Cannot Be Interchanged with Its Closest Analogs


Within the 4H-pyran-4-one piperidine carboxamide/ester family, three structural features preclude generic substitution: (1) regioisomerism of the carboxylate on the piperidine ring (3- vs. 4-position), which alters molecular shape, stereochemical complexity, and potential for chiral resolution [1]; (2) the nature of the ester alkyl group (ethyl vs. methyl vs. benzyl), which modulates lipophilicity (XLogP3 = 2.2 for the ethyl ester) and metabolic stability [1]; and (3) the presence and identity of the 5-benzyloxy substituent on the pyranone ring, a pharmacophoric element whose removal or substitution (e.g., with 4-fluorobenzyl) is known in the kojic acid literature to substantially alter antimicrobial potency [2]. A user requiring the specific 3-carboxylate regioisomer with a benzyloxy-ethyl ester combination cannot simply substitute the 4-carboxylate analog (CAS 1021134-47-3) or the 4-fluorobenzyl analog (CAS 1021060-35-4) without risking divergent biological or physicochemical outcomes.

Quantitative Differentiation Evidence for Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate vs. Closest Analogs


Regioisomeric Carboxylate Position: 3-Carboxylate vs. 4-Carboxylate Structural and Stereochemical Differentiation

The target compound (CAS 1021059-98-2) incorporates the carboxylate ester at the piperidine 3-position, generating a stereocenter (undefined stereocenter count = 1 per PubChem) that is absent in the 4-carboxylate regioisomer (CAS 1021134-47-3), which is achiral at the substitution site [1]. This regioisomerism alters the spatial orientation of the ester group relative to the pyranone-amide plane, with the 3-substituted piperidine adopting a distinct conformational profile compared to the more symmetric 4-substituted analog [1]. The piperidine-3-carboxylate (ethyl nipecotate) scaffold is independently recognized as a GABA reuptake inhibitor pharmacophore, a property not shared by the 4-carboxylate isomer [2].

Regioisomerism Stereochemistry Piperidine carboxylate Drug discovery scaffold

Computed Lipophilicity (XLogP3) and Drug-Likeness Comparison: Ethyl Ester 3-Carboxylate vs. Methyl Ester and 4-Fluorobenzyl Analogs

The target compound possesses a computed XLogP3 of 2.2, TPSA of 82.1 Ų, zero H-bond donors, and six H-bond acceptors [1]. These values place it within favorable oral drug-likeness space (TPSA < 140 Ų; XLogP3 1–5). By comparison, the methyl ester analog (replacement of ethyl with methyl) would be predicted to have lower lipophilicity (XLogP3 ≈ 1.7–1.9), while the 4-fluorobenzyl analog (CAS 1021060-35-4, MW 403.4 g/mol, C₂₁H₂₂FNO₆) is expected to have higher lipophilicity (XLogP3 ≈ 2.5–2.8) due to the fluorine substitution on the benzyl ring . These differences directly affect predicted membrane permeability and metabolic stability.

Lipophilicity XLogP3 Drug-likeness ADME prediction Physicochemical profiling

Class-Level Antimicrobial Activity Inference for 5-Benzyloxy-4H-Pyran-4-One Scaffold with Piperidine Substitution

While no direct MIC data have been published for the target compound itself, structurally related 4H-pyran-4-one (kojic acid-derived) Mannich bases bearing piperidine or piperazine substituents demonstrate potent antibacterial activity. Aytemir et al. (2010) reported that chlorokojic acid derivatives with piperidine/piperazine substitution (compounds 2–7) exhibited MIC values of 1–2 µg/mL against Bacillus subtilis and Staphylococcus aureus, and MIC values of 4–8 µg/mL against Candida albicans and Candida parapsilosis [1]. The target compound shares the critical 5-benzyloxy-4H-pyran-4-one core and piperidine amide linkage found in these active derivatives, providing class-level support for antimicrobial screening prioritization.

Antimicrobial Kojic acid derivatives 4H-Pyran-4-one MIC Gram-positive bacteria

Piperidine-3-Carboxylate (Ethyl Nipecotate) Scaffold as a Privileged GABAergic Pharmacophore

The piperidine-3-carboxylate (ethyl nipecotate) substructure embedded in the target compound is a well-characterized GABA reuptake inhibitor scaffold [1]. Papagiouvannis et al. (2022) demonstrated that ethyl nipecotate-derived amides exhibit lipid peroxidation inhibition with IC₅₀ values as low as 20 µM, oxidative protein glycation inhibition up to 57%, and lipoxygenase (LOX) inhibition up to 33% at 100 µM [1]. These activities are specifically associated with the piperidine-3-carboxylate regioisomer, as the GABA transporter recognition depends on the 3-carboxylate geometry, which mimics the endogenous ligand nipecotic acid [1].

GABA reuptake inhibitor Ethyl nipecotate Neurodegeneration Antioxidant Piperidine-3-carboxylate

Optimal Research and Procurement Application Scenarios for Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate


Chiral Medicinal Chemistry: Enantioselective SAR Exploration of Piperidine-3-Carboxylate 4H-Pyran-4-One Hybrids

The target compound's single undefined stereocenter at the piperidine 3-position (PubChem CID 44059885) enables chiral chromatographic resolution into enantiomers, followed by independent biological evaluation [1]. This is not possible with the achiral 4-carboxylate regioisomer (CAS 1021134-47-3). The resolved enantiomers can be screened for differential GABA transporter affinity, leveraging the nipecotic acid pharmacophore embedded in the 3-carboxylate scaffold [2]. Procurement of the racemic 3-carboxylate specifically enables this chirality-dependent SAR workflow.

Antimicrobial Lead Generation: Screening of 5-Benzyloxy-4H-Pyran-4-One Piperidine Conjugates

The 5-benzyloxy-4H-pyran-4-one scaffold, conserved in the target compound, is documented in the kojic acid literature to confer antimicrobial activity (MIC 1–2 µg/mL against Gram-positive bacteria for closely related piperidine-substituted derivatives) [1]. The target compound, with its unique combination of benzyloxy substitution and 3-carboxylate piperidine, represents a specific chemical space entry point for systematic antimicrobial SAR. Procurement of this specific regioisomer and substitution pattern is essential for comparative MIC determination against the 4-carboxylate and des-benzyloxy analogs.

Physicochemical Property-Driven Lead Optimization: Intermediate Lipophilicity CNS-Penetrant Design

With computed XLogP3 of 2.2, TPSA of 82.1 Ų, and zero HBD (PubChem), the target compound occupies a favorable CNS drug-likeness window [1]. This profile is intermediate between the more lipophilic 4-fluorobenzyl analog (predicted XLogP3 ≈ 2.5–2.8) and the less lipophilic methyl ester analog [2]. Researchers optimizing CNS-penetrant 4H-pyran-4-one derivatives should procure this specific ethyl ester 3-carboxylate variant to benchmark permeability and metabolic stability against its close analogs in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies.

Synthetic Intermediate for Diversified Heterocyclic Library Construction

The compound's ester, carbonyl, and benzyloxy functionalities offer three orthogonal derivatization handles: (i) ester hydrolysis to the carboxylic acid for further amide coupling, (ii) benzyloxy deprotection to the free 5-hydroxy-4H-pyran-4-one for O-functionalization, and (iii) pyranone ring modifications [1][2]. The 3-carboxylate regioisomer specifically allows post-synthetic modification at a position that preserves the piperidine nitrogen's amide linkage to the pyranone, a synthetic versatility feature distinct from the 4-carboxylate isomer. Procurement of the 3-carboxylate variant is required for library construction at this specific scaffold geometry.

Quote Request

Request a Quote for ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.